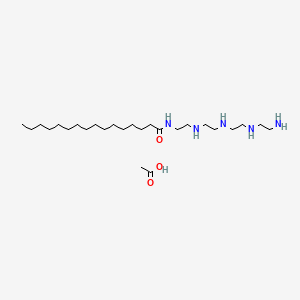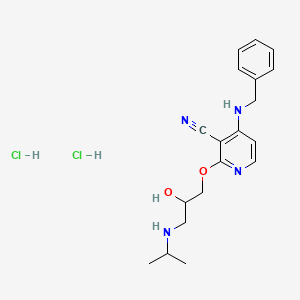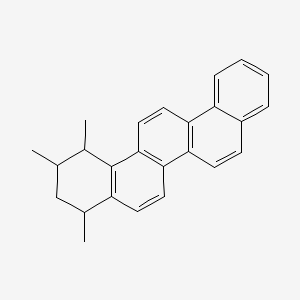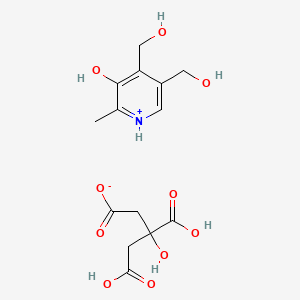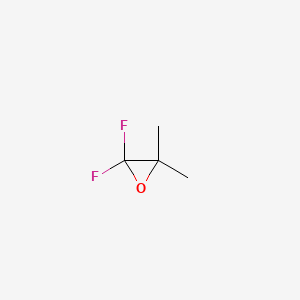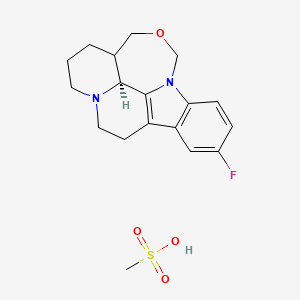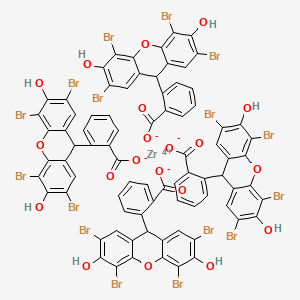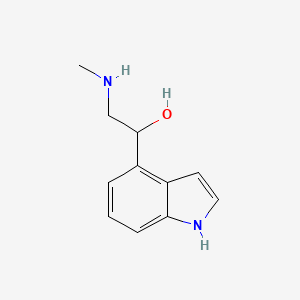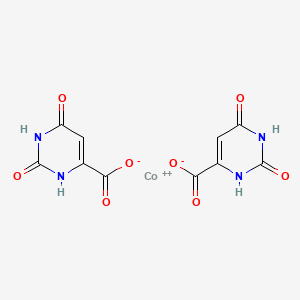
cobalt(2+);2,4-dioxo-1H-pyrimidine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt(2+);2,4-dioxo-1H-pyrimidine-6-carboxylate is a coordination compound that features cobalt in its +2 oxidation state complexed with 2,4-dioxo-1H-pyrimidine-6-carboxylate
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cobalt(2+);2,4-dioxo-1H-pyrimidine-6-carboxylate typically involves the reaction of cobalt salts with 2,4-dioxo-1H-pyrimidine-6-carboxylic acid under controlled conditions. One common method is to dissolve cobalt(II) chloride in water and then add 2,4-dioxo-1H-pyrimidine-6-carboxylic acid. The mixture is stirred and heated to facilitate the formation of the coordination complex .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Techniques such as crystallization and filtration are employed to isolate and purify the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Cobalt(2+);2,4-dioxo-1H-pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The cobalt center can be oxidized to a higher oxidation state.
Reduction: The cobalt center can be reduced to a lower oxidation state.
Substitution: Ligands in the coordination sphere can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions can be carried out using various ligands under controlled pH and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) complexes, while reduction may produce cobalt(I) complexes .
Applications De Recherche Scientifique
Cobalt(2+);2,4-dioxo-1H-pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of cobalt(2+);2,4-dioxo-1H-pyrimidine-6-carboxylate involves its interaction with molecular targets through coordination chemistry. The cobalt center can form coordination bonds with various ligands, influencing the reactivity and properties of the compound. These interactions can affect biological pathways and chemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cobalt(2+);2,4-dioxo-1H-pyrimidine-5-carboxylate
- Cobalt(2+);2,4-dioxo-1H-pyrimidine-4-carboxylate
Uniqueness
Cobalt(2+);2,4-dioxo-1H-pyrimidine-6-carboxylate is unique due to its specific coordination environment and the presence of the 2,4-dioxo-1H-pyrimidine-6-carboxylate ligand. This unique structure imparts distinct chemical and biological properties compared to other similar compounds .
Propriétés
Numéro CAS |
94333-37-6 |
|---|---|
Formule moléculaire |
C10H6CoN4O8 |
Poids moléculaire |
369.11 g/mol |
Nom IUPAC |
cobalt(2+);2,4-dioxo-1H-pyrimidine-6-carboxylate |
InChI |
InChI=1S/2C5H4N2O4.Co/c2*8-3-1-2(4(9)10)6-5(11)7-3;/h2*1H,(H,9,10)(H2,6,7,8,11);/q;;+2/p-2 |
Clé InChI |
NFPPGRBGKMLOFD-UHFFFAOYSA-L |
SMILES canonique |
C1=C(NC(=O)NC1=O)C(=O)[O-].C1=C(NC(=O)NC1=O)C(=O)[O-].[Co+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


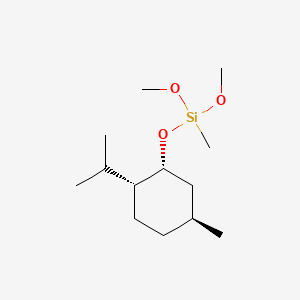
![1-Methyl-4-piperidinyl 2-[[7-(trifluoromethyl)quinolin-4-YL]amino]benzoate](/img/structure/B15181452.png)
![calcium;(2R,3S,4R,5R)-6-[2-[di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoate](/img/structure/B15181455.png)


